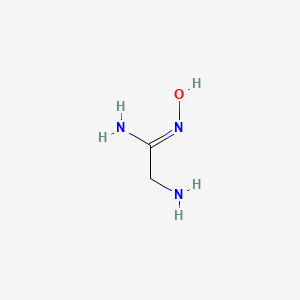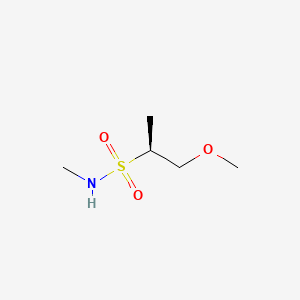
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a piperidine ring with a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a piperidine derivative. One common method includes the use of benzyl chloride and 4-hydroxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 3-((4-Oxopiperidin-4-yl)methyl)benzonitrile.
Reduction: Formation of 3-((4-Hydroxypiperidin-4-yl)methyl)benzylamine.
Substitution: Formation of 3-((4-Halopiperidin-4-yl)methyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-((4-Hydroxypiperidin-4-yl)methyl)pyridine
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzamide
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzaldehyde
Uniqueness
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-3-1-2-11(8-12)9-13(16)4-6-15-7-5-13/h1-3,8,15-16H,4-7,9H2 |
InChI-Schlüssel |
RRGPRTSEAXYUFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)

![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)

